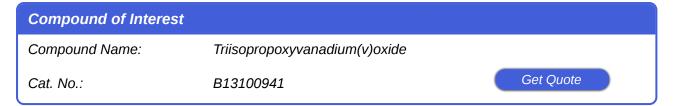


An In-depth Technical Guide to Triisopropoxyvanadium(V) Oxide

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CAS Number: 5588-84-1

This technical guide provides a comprehensive overview of triisopropoxyvanadium(V) oxide, a versatile organometallic compound with significant applications in research and industry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, experimental protocols, and its role in biological signaling pathways.

Core Chemical and Physical Properties

Triisopropoxyvanadium(V) oxide, also known as vanadium(V) oxytriisopropoxide or VTIP, is a pale yellow to orange liquid at room temperature.[1] It is a valuable precursor in the synthesis of vanadium oxides and serves as a catalyst in various organic transformations. The compound is sensitive to moisture and should be handled under an inert atmosphere.[1][2]

Quantitative Data Summary

The key physical and chemical properties of triisopropoxyvanadium(V) oxide are summarized in the table below for easy reference.



Property	Value	References
CAS Number	5588-84-1	[1][2]
Molecular Formula	C9H21O4V	[1][2]
Molecular Weight	244.20 g/mol	[2]
Appearance	Pale yellow-orange/Liquid	[1]
Density	1.035 g/mL at 25 °C	[1]
Melting Point	-11 °C	[1]
Boiling Point	80-82 °C at 2 mmHg	[1]
Flash Point	113 °F (45 °C)	[1][3]
Refractive Index (n20/D)	1.479	[1]
Solubility	Miscible with toluene, hexane, and isopropanol. Decomposes in water.	[1][3]
51V NMR Chemical Shift (vs. VOCl ₃)	-629 ppm	[4]

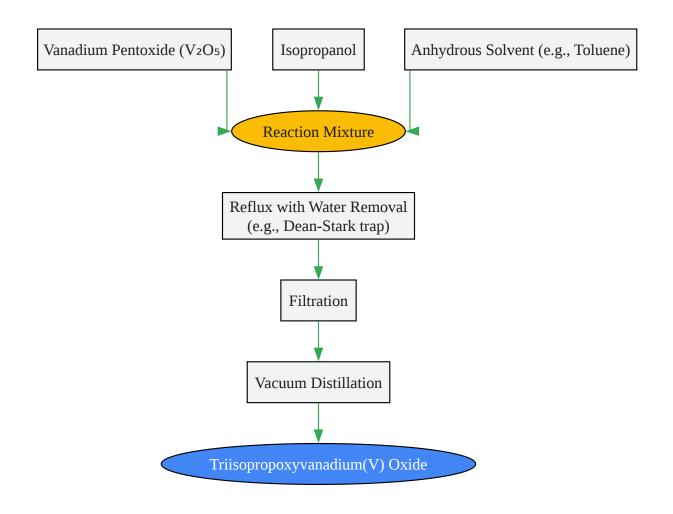
Synthesis and Handling

While triisopropoxyvanadium(V) oxide is commercially available, it can be synthesized in the laboratory. A general approach involves the reaction of a vanadium(V) source with isopropanol.

Illustrative Synthesis Workflow

The synthesis of triisopropoxyvanadium(V) oxide can be conceptually understood as the esterification of vanadic acid with isopropanol. A common laboratory-scale synthesis involves the reaction of vanadium pentoxide with isopropanol in a suitable solvent, followed by removal of water to drive the equilibrium towards the product.





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General workflow for the synthesis of triisopropoxyvanadium(V) oxide.

Handling and Storage Precautions

Triisopropoxyvanadium(V) oxide is moisture-sensitive and will hydrolyze upon contact with water or humid air. It is also flammable.[1] Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area away from sources of ignition. All handling should be performed in a glovebox or under a stream of inert gas.

Experimental Protocols



Triisopropoxyvanadium(V) oxide is a versatile reagent and catalyst. The following sections provide detailed methodologies for some of its key applications.

Catalytic Oxidation of Alcohols

Triisopropoxyvanadium(V) oxide can catalyze the oxidation of alcohols to aldehydes and ketones.[2] The following protocol is a representative example for the oxidation of benzyl alcohol to benzaldehyde.

Objective: To synthesize benzaldehyde via the catalytic oxidation of benzyl alcohol using triisopropoxyvanadium(V) oxide.

Materials:

- Triisopropoxyvanadium(V) oxide (CAS 5588-84-1)
- Benzyl alcohol
- tert-Butyl hydroperoxide (TBHP), 70% in water
- Toluene (anhydrous)
- Sodium bicarbonate (saturated aqueous solution)
- Magnesium sulfate (anhydrous)
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

- To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzyl alcohol (5.41 g, 50 mmol) and anhydrous toluene (20 mL).
- Add triisopropoxyvanadium(V) oxide (0.244 g, 1 mmol, 2 mol%) to the solution.
- Slowly add tert-butyl hydroperoxide (7.7 g of 70% solution, 60 mmol) to the reaction mixture while stirring.



- Heat the mixture to 80 °C and maintain it under reflux with vigorous stirring for 4-6 hours.
 Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (30 mL).
- Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene (2 x 20 mL).
- Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by vacuum distillation to obtain pure benzaldehyde.

Sol-Gel Synthesis of Vanadium Pentoxide (V₂O₅) Nanoparticles

Triisopropoxyvanadium(V) oxide is a common precursor for the sol-gel synthesis of vanadium oxide nanomaterials.[5][6] This method allows for the formation of nanostructured materials with controlled morphology.

Objective: To synthesize V₂O₅ nanoparticles via a sol-gel method using triisopropoxyvanadium(V) oxide.

Materials:

- Triisopropoxyvanadium(V) oxide (CAS 5588-84-1)
- Isopropanol (anhydrous)
- Deionized water
- Beaker, magnetic stirrer, petri dish, tube furnace.



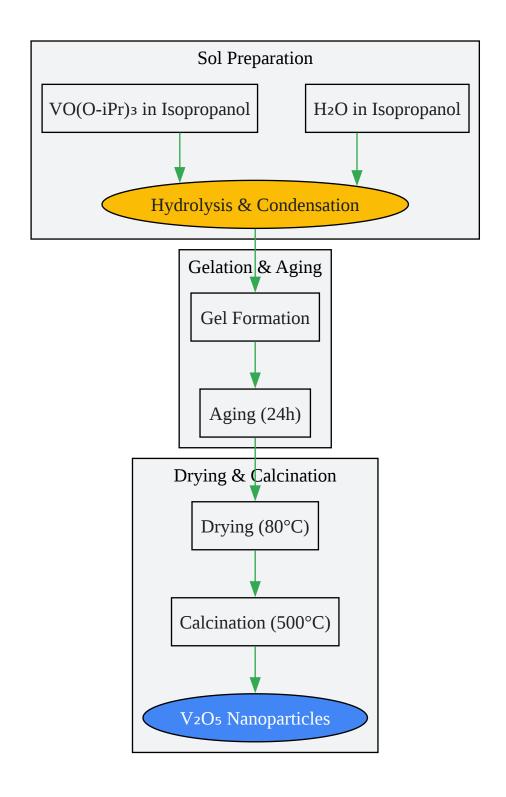




Procedure:

- In a dry beaker under an inert atmosphere, dissolve triisopropoxyvanadium(V) oxide (2.44 g, 10 mmol) in anhydrous isopropanol (50 mL).
- While stirring vigorously, slowly add a mixture of deionized water (0.54 mL, 30 mmol) and isopropanol (10 mL) dropwise to the vanadium precursor solution. The molar ratio of water to alkoxide is critical for controlling the hydrolysis and condensation rates.
- Continue stirring the solution for 2 hours at room temperature. A gel will gradually form.
- Pour the resulting gel into a petri dish and allow it to age at room temperature for 24 hours.
- Dry the aged gel in an oven at 80 °C for 12 hours to obtain a xerogel.
- · Grind the xerogel into a fine powder.
- Calcination: Place the powder in a ceramic boat and heat it in a tube furnace under a flow of air. Ramp the temperature to 500 °C at a rate of 5 °C/min and hold for 2 hours to obtain crystalline V₂O₅ nanoparticles.





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Workflow for the sol-gel synthesis of V₂O₅ nanoparticles.

Role in Drug Development and Biological Signaling

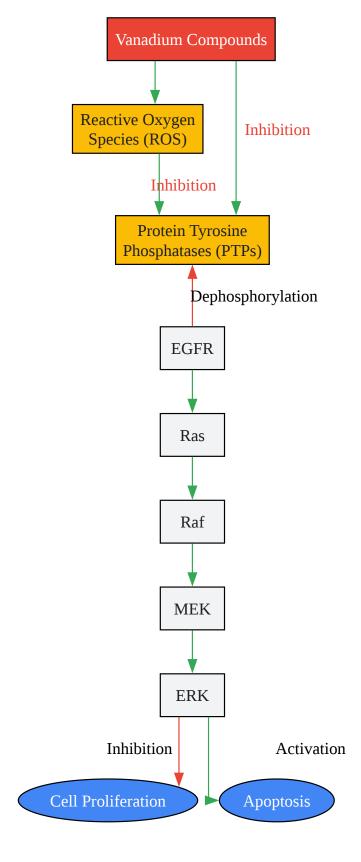


Vanadium compounds, including those derived from triisopropoxyvanadium(V) oxide, have garnered interest in drug development, particularly in cancer therapy. Their biological activity is often attributed to their ability to modulate various cellular signaling pathways.

Modulation of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Vanadium compounds have been shown to affect the MAPK/ERK pathway, leading to cell cycle arrest and apoptosis in cancer cells. One of the proposed mechanisms involves the generation of reactive oxygen species (ROS), which can influence the phosphorylation status of key proteins in the pathway.





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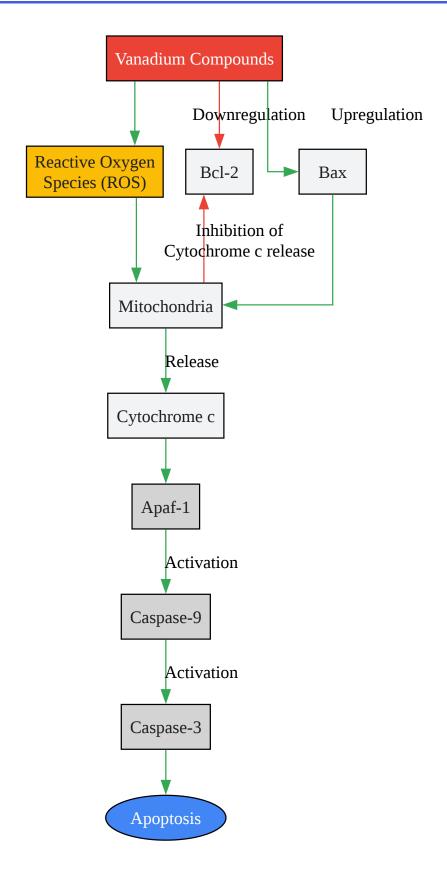
Modulation of the MAPK/ERK pathway by vanadium compounds.



Induction of Apoptosis

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer therapies aim to induce apoptosis in tumor cells. Vanadium compounds have been demonstrated to trigger apoptosis through both intrinsic and extrinsic pathways. A key mechanism involves the generation of ROS, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspases, which are the executioners of apoptosis. Vanadium compounds can also influence the expression of proapoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.





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Induction of apoptosis by vanadium compounds.



Spectroscopic Characterization 51V Nuclear Magnetic Resonance (NMR) Spectroscopy

⁵¹V NMR is a powerful technique for characterizing vanadium-containing compounds. Triisopropoxyvanadium(V) oxide exhibits a characteristic chemical shift at approximately -629 ppm relative to the standard VOCl₃.[4] This distinct chemical shift can be used to identify the compound and monitor its reactions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of triisopropoxyvanadium(V) oxide is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule. Key vibrational modes include:

- V=O stretch: A strong band is expected in the region of 950-1050 cm⁻¹.
- V-O-C stretch: Bands corresponding to the stretching of the vanadium-isopropoxy single bonds are expected in the 500-700 cm⁻¹ region.
- C-H stretch and bend: Vibrations associated with the isopropyl groups will appear in their characteristic regions (around 2800-3000 cm⁻¹ for C-H stretching and 1300-1500 cm⁻¹ for C-H bending).

Safety Information

Triisopropoxyvanadium(V) oxide is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation. The compound is moisture-sensitive.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS).

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